9-cis-Retinyl Palmitate

描述

9-cis-Retinyl Palmitate is a derivative of vitamin A, specifically a retinyl ester. It is an isomer of retinyl palmitate, where the retinyl group is in the 9-cis configuration. This compound is known for its role in various biological processes, including vision, cellular growth, and differentiation. It is commonly used in the cosmetic and pharmaceutical industries due to its stability and efficacy in skin care products.

准备方法

Synthetic Routes and Reaction Conditions: 9-cis-Retinyl Palmitate can be synthesized through the esterification of 9-cis-retinol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like toluene. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the isomerization of all-trans-retinyl palmitate to the 9-cis form. This isomerization can be induced by exposure to light or heat in the presence of antioxidants to prevent degradation. The process is followed by purification steps such as crystallization or chromatography to isolate the desired isomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 9-cis-retinoic acid, a biologically active form of vitamin A.

Reduction: It can be reduced back to 9-cis-retinol under specific conditions.

Isomerization: The compound can isomerize to other forms of retinyl palmitate, such as the all-trans or 13-cis isomers, especially under the influence of light or heat.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Isomerization: Light exposure or thermal treatment in the presence of antioxidants.

Major Products:

Oxidation: 9-cis-retinoic acid.

Reduction: 9-cis-retinol.

Isomerization: All-trans-retinyl palmitate, 13-cis-retinyl palmitate.

科学研究应用

Retinal Degeneration Treatment

Numerous studies have investigated the efficacy of 9-cis-retinyl palmitate in animal models of retinal degeneration, particularly in Rpe65−/− mice, which simulate conditions resembling Leber congenital amaurosis (LCA).

- Case Study Findings :

- Treatment with 9-cis-retinyl acetate (a prodrug that converts to 9-cis-retinal) significantly improved visual function and preserved retinal morphology in Rpe65−/− mice. Electroretinography (ERG) results showed dose-dependent improvements in retinal responses after administration of doses ranging from 1 to 50 mg/kg .

- Long-term administration of 9-cis-retinyl acetate resulted in enhanced dark adaptation and increased rhodopsin regeneration ratios, indicating its potential for reversing age-related retinal decline .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of 9-cis-retinyl compounds beyond the retina.

- Neurorepair in Stroke :

Cancer Research

The potential anticancer properties of retinoids, including 9-cis-retinoic acid, have been explored.

- Tumor Suppression :

Data Tables

作用机制

The mechanism of action of 9-cis-Retinyl Palmitate involves its conversion to 9-cis-retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cellular growth, differentiation, and apoptosis. The compound’s effects on the skin include promoting cell turnover, reducing wrinkles, and improving skin texture.

相似化合物的比较

All-trans-Retinyl Palmitate: Another isomer of retinyl palmitate, commonly used in skin care products.

13-cis-Retinyl Palmitate: Another isomer with similar applications but different stability and efficacy profiles.

Retinyl Acetate: A retinyl ester used in food fortification and cosmetics.

Uniqueness: 9-cis-Retinyl Palmitate is unique due to its specific isomeric form, which provides distinct biological activity compared to other isomers. Its ability to isomerize under certain conditions also makes it a versatile compound in both research and industrial applications.

生物活性

9-cis-Retinyl Palmitate, a derivative of retinol, is recognized for its unique biological activities, particularly in the context of vision and cellular differentiation. This compound is a prodrug that is metabolically converted into 9-cis-retinal, which plays a crucial role in the visual cycle and has implications for various physiological processes.

- Chemical Formula : C36H60O2

- Molecular Weight : 540.87 g/mol

- Synonyms : 9-cis-Vitamin A palmitate, 9-cis-retinyl hexadecanoate

The biological activity of this compound primarily involves its conversion to 9-cis-retinal, which interacts with photoreceptor proteins in the retina. This conversion is essential for maintaining normal visual function, particularly in conditions where all-trans-retinal is insufficient.

Vision Enhancement

Research indicates that long-term administration of this compound improves visual functions in animal models. For example, studies on mice demonstrated that monthly treatment with 9-cis-retinyl acetate (a related compound) enhanced dark adaptation and increased the regeneration ratio of rhodopsin, a critical protein for vision .

| Study | Treatment | Outcome |

|---|---|---|

| Gaerners et al. (2008) | 9-cis-Retinyl Acetate | Improved ERG responses and dark adaptation in aged mice |

| Weber and Dumont (1997) | This compound | Enhanced retinal function and morphology |

Cell Proliferation and Differentiation

This compound has been shown to influence cell proliferation and differentiation in various cell types. In studies involving spermatogonia from vitamin A-deficient mice, treatment with 9-cis-retinoic acid (the active form) stimulated differentiation and proliferation .

- Cell Lines Affected :

| Cell Type | Effect of Treatment |

|---|---|

| Spermatogonia | Stimulation of differentiation |

| Keratinocytes | Altered expression of differentiation markers |

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is metabolized rapidly, with significant variations observed among individuals. The peak plasma concentrations are typically reached within hours post-administration, and the elimination primarily occurs through metabolic pathways .

Case Studies

- Visual Function Improvement : A study demonstrated that mice treated with 9-cis-Retinyl Acetate showed significant improvements in electroretinographic responses compared to controls. This suggests potential therapeutic applications for age-related retinal dysfunction .

- Spermatogenesis : In vitamin A-deficient mice, administration of 9-cis-retinoic acid resulted in enhanced spermatogenesis, indicating its role in reproductive health .

化学反应分析

Metabolic Reactions

In vivo, 9-cis-retinyl palmitate undergoes hydrolysis and oxidation to bioactive retinoids:

Hydrolysis

-

Enzymes : Retinyl ester hydrolases in the liver and retina cleave the ester bond to release 9-cis-retinol .

-

Kinetics : Hydrolysis rates vary by tissue, with hepatic stellate cells showing higher activity than hepatocytes .

Oxidation

-

Pathway : 9-cis-Retinol is oxidized to 9-cis-retinal by cis-retinol dehydrogenase (cRDH) and further to 9-cis-retinoic acid (9cRA) by retinal dehydrogenase .

-

Biological Role : 9cRA activates retinoid X receptors (RXRs), modulating gene transcription .

Isomerization Reactions

The 9-cis configuration is thermodynamically less stable than all-trans isomers, leading to spontaneous or catalyzed isomerization:

Thermal Isomerization

-

Conditions : Heating above 40°C in nonpolar solvents (e.g., hexane) promotes isomerization to all-trans-retinyl palmitate .

-

Equilibrium : Reversible process favoring all-trans isomers at equilibrium .

Photochemical Isomerization

-

Light Exposure : UV/visible light induces cis-to-trans isomerization via excited-state diradical intermediates .

-

Outcome : Loss of 9-cis stereochemistry reduces RXR-binding affinity .

Degradation and Stability

Oxidative Degradation

-

Mechanism : Autoxidation of the polyene chain generates 9-cis-4-hydroxyretinyl palmitate and 9-cis-4-oxo-retinyl palmitate .

-

Prevention : Stabilized by antioxidants (e.g., α-tocopherol) and inert atmosphere storage .

Hydrolytic Degradation

Comparative Reaction Data

Key Research Findings

-

Pharmacological Stability : 9-cis-Retinyl palmitate exhibits a plasma half-life of 3–4 hours in murine models, with soybean oil enhancing bioavailability .

-

Stereochemical Purity : HPLC purification achieves >98% 9-cis isomer purity using hexane/ethyl acetate gradients .

-

Biological Efficacy : Daily doses (1–12.5 mg/kg) in Rpe65−/− mice restore electroretinographic responses by 60–80% .

属性

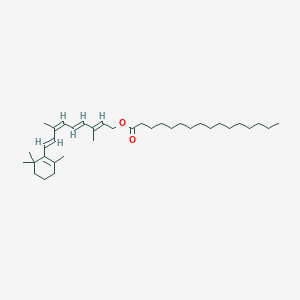

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-UMNZIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515210 | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34356-29-1 | |

| Record name | Retinol, 15-hexadecanoate, 9-cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of light exposure on the stability of retinyl palmitate isomers, particularly the formation of 9-cis-Retinyl Palmitate?

A: Research indicates that exposure to light, including standard laboratory fluorescent lighting, can significantly impact the stability of retinyl palmitate isomers. Specifically, light exposure promotes the isomerization of all-trans-retinyl palmitate, leading to an increase in the concentration of this compound and a corresponding decrease in all-trans-retinyl palmitate. [, ] This isomerization is particularly pronounced when retinyl palmitate is dissolved in chlorinated solvents like chloroform and methylene chloride. [] Interestingly, the presence of riboflavin can further accelerate the degradation of all-trans-retinyl palmitate under light exposure, while simultaneously reducing the formation of this compound. []

Q2: What analytical methods are commonly employed to quantify retinyl palmitate isomers, including this compound, in various matrices?

A: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for the sensitive analysis of retinyl palmitate isomers, including this compound. [, ] This method allows for the separation and quantification of various retinyl esters, including their geometric isomers, with high sensitivity. [] For instance, researchers have developed an isocratic adsorption HPLC method with a specialized recycling system to separate and quantify all-trans, 13-cis, 11-cis, and 9-cis isomers of retinyl palmitate, stearate, oleate, palmitoleate, and linoleate. [] In the context of fortified vegetable oils, a direct HPLC-FLD method has been validated as a rapid and reliable alternative to traditional saponification methods for quantifying retinyl palmitate. [] This method boasts a low limit of quantification (1.0 mg/kg) and is suitable for routine analysis of fortified oil samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。